Sodium hydrazinoacetate

Description

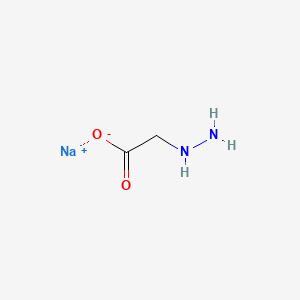

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-hydrazinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2.Na/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWQDSMAOLFRGR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NN.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240532 | |

| Record name | Sodium hydrazinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94107-53-6 | |

| Record name | Sodium hydrazinoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrazinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrazinoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Hydrazinoacetate and Precursor Compounds

Synthesis of Hydrazinoacetic Acid

Hydrazinoacetic acid is the parent acid from which sodium hydrazinoacetate is derived. Its synthesis is a critical first step in many preparative routes.

Conventional Synthetic Routes to Hydrazinoacetic Acid

The synthesis of α-hydrazino acids can be achieved through methods analogous to those used for α-amino acids, such as the nucleophilic substitution of an α-halo acid. acs.org A primary method for preparing hydrazinoacetic acid involves the reaction of a haloacetic acid with hydrazine (B178648). One common route involves reacting chloroacetic acid with hydrazine hydrate (B1144303), often in the presence of an alkali, to yield the corresponding salt, which can then be neutralized to the acid. google.com The reaction of hydrazine hydrate with chloroacetic acid and an alkali like sodium hydroxide (B78521) proceeds at a controlled temperature, typically between 0 and 25 °C. google.com

α-Hydrazino acids, including derivatives of phenylalanine and leucine, have been prepared by the nucleophilic substitution of an α-bromo acid using hydrazine hydrate. acs.org This general approach is applicable to the synthesis of hydrazinoacetic acid from bromoacetic acid or chloroacetic acid.

Biocatalytic Approaches to Hydrazine Derivatives for Hydrazinoacetate Precursors

Biocatalysis offers an alternative, environmentally conscious approach to synthesizing chemical compounds. While direct biocatalytic synthesis of hydrazinoacetic acid is not widely documented, research into enzymes that handle hydrazine derivatives points to potential future applications. A significant discovery in this area is the identification of a bacterial hydrazine transferase. nih.gov This enzyme catalyzes the condensation of hydrazine (N₂H₄) with an aromatic polyketide intermediate, forming a rare N-aminolactam pharmacophore in the biosynthesis of the antibiotic albofungin. nih.gov

This discovery demonstrates that nature has evolved enzymatic pathways to incorporate free hydrazine, a function not previously identified. nih.gov Such enzymes could potentially be engineered or applied to produce hydrazinoacetate precursors. The metabolic activation of hydrazine derivatives is also known to be catalyzed by various enzyme systems, including cytochrome P450 and peroxidases, which form reactive intermediates. nih.gov This body of research provides a foundation for developing biocatalysts for the production of N-N-containing chemicals. nih.gov

Formation of this compound Salt

This compound is the monosodium salt of hydrazinoacetic acid. cymitquimica.com It is often synthesized as an intermediate for further chemical transformations. google.comcymitquimica.com

Salt Formation via Acid-Base Reactions of Hydrazinoacetic Acid

The most direct method for forming this compound is through a standard acid-base reaction. This can be achieved by treating synthesized hydrazinoacetic acid with a sodium base, such as sodium hydroxide or sodium ethylate.

Alternatively, the salt can be formed in situ during the synthesis of the parent acid. A documented method involves the reaction of chloroacetic acid, hydrazine hydrate, and an alkali (such as sodium hydroxide or sodium carbonate) at temperatures between 0 and 25 °C to directly produce this compound. google.com In this process, the molar ratio of chloroacetic acid to alkali to hydrazine hydrate is typically in the range of 1-1.5 : 1 : 2-2.2. google.com The product, this compound, is generated in a mixture that also contains sodium chloride and water. google.com This mixture can be used directly in subsequent reactions, such as esterification. google.com

Preparative Strategies for Hydrazinoacetate Esters and Analogues

Esters of hydrazinoacetic acid, particularly ethyl hydrazinoacetate, are valuable intermediates in organic synthesis. fishersci.ca They have been used, for example, in the preparation of novel copper(II) complexes. fishersci.ca

Synthesis of Ethyl Hydrazinoacetate Hydrochloride

Ethyl hydrazinoacetate hydrochloride is a stable, crystalline salt of the ethyl ester of hydrazinoacetic acid. google.com There are multiple synthetic strategies for its preparation, which differ in their starting materials and reaction pathways.

One prominent method begins with the formation of this compound from chloroacetic acid and hydrazine hydrate. google.com The resulting mixture containing the sodium salt is concentrated, and then undergoes an esterification reaction by adding absolute ethanol (B145695) and introducing dry hydrogen chloride gas. google.com This process yields ethyl hydrazinoacetate hydrochloride along with sodium chloride. The desired product is separated based on its differential solubility in hot ethanol. google.com

A second, distinct method utilizes a protection-deprotection strategy to achieve high purity and yield. google.com This route starts with ethyl chloroacetate (B1199739) or ethyl bromoacetate, which is reacted with tert-butyl carbazate. This step introduces a tert-butyloxycarbonyl (Boc) protecting group. The resulting intermediate, (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (B1210297), is then subjected to deprotection and hydrochloride salt formation by heating it in ethanol with concentrated hydrochloric acid. google.com Upon cooling, the ethyl hydrazinoacetate hydrochloride product crystallizes from the solution. google.com This method is noted for its mild reaction conditions and high yields, often exceeding 97%. google.com

Interactive Table: Comparison of Synthetic Routes to Ethyl Hydrazinoacetate Hydrochloride

| Feature | Method 1: From Chloroacetic Acid google.com | Method 2: From Ethyl Chloroacetate google.com |

| Starting Materials | Chloroacetic acid, Hydrazine hydrate, Alkali (e.g., NaOH) | Ethyl chloroacetate, tert-Butyl carbazate |

| Key Intermediate | This compound | (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate |

| Esterification Step | Reaction of sodium salt with ethanol and HCl | Ester group is present from the start |

| Final Step | Esterification and salt formation | Deprotection and salt formation |

| Reported Yield | Not explicitly quantified in the abstract | Up to 98.4% |

| Reported Purity | Not explicitly quantified in the abstract | Up to 99.2% |

Utilization of Hydrazine Acetate in Organic Synthesis

Hydrazine acetate (H₂NNH₂ · CH₃CO₂H) is the acetate salt of hydrazine and serves as a versatile reagent in organic synthesis. sigmaaldrich.comguidechem.com It is valued as a building block for various organic derivatives, particularly in the synthesis of hydrazides and heterocyclic compounds, and for specific deprotection strategies in carbohydrate chemistry. sigmaaldrich.comchemicalbook.com

Generation: The most direct method for preparing hydrazine acetate is through a simple acid-base reaction. This involves the controlled addition of glacial acetic acid to hydrazine hydrate, often in an ice bath to manage the exothermic reaction. chemicalbook.com Subsequent removal of water under reduced pressure yields the solid product. chemicalbook.com An alternative approach involves the reaction of methyl acetate with hydrazine hydrate, which forms hydrazine acetate and methanol.

A key precursor, this compound, is synthesized by reacting monochloroacetic acid with hydrazine hydrate in the presence of an alkali such as sodium hydroxide. google.com This reaction is typically conducted at controlled low temperatures (0–25 °C). google.com The resulting this compound is often used as an intermediate without isolation, for instance, in the subsequent synthesis of ethyl hydrazinoacetate hydrochloride through esterification. google.comgoogle.com

Application: Hydrazine acetate is a fundamental reagent for creating a wide array of organic molecules. Its primary applications include:

Synthesis of Hydrazides and Heterocycles: It is a key precursor for synthesizing hydrazide derivatives and various heterocyclic compounds through cyclization reactions. For example, pyrazolone (B3327878) derivatives can be formed through the condensation of hydrazine with compounds like ethyl acetoacetate (B1235776). nih.gov

Carbohydrate Chemistry: The reagent is widely used for the cleavage of glycosidic esters and for the anomeric denitration of carbohydrates. sigmaaldrich.comchemicalbook.com It has been specifically employed in the preparation of intermediates like 2,3,5-tri-O-acetyl-α-L-arabinofuranosyl trichloroacetimidate (B1259523) and disaccharide 4-methoxyphenyl (B3050149) glycoside. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Hydrazine acetate is a valuable tool for the selective removal of certain protecting groups in complex molecules, a critical step in multi-step organic synthesis. Its milder nature compared to hydrazine hydrate makes it suitable for sensitive substrates. chemicalbook.comchemicalbook.com

A significant application is the selective deprotection of acetyl groups at the anomeric position of per-O-acetylated sugars. This allows for the synthesis of hemiacetals, which are key intermediates for creating glycosyl donors like trichloroacetimidates. rsc.org For instance, per-O-acetylated D-fucose and 6-deoxy-6-azido-galactosyl derivatives can be anomerically deprotected using hydrazine acetate to yield the desired hemiacetal precursors. rsc.org

Hydrazine acetate is also used for the deformylation of peptides. While the reaction is slower than when using hydrazine alone, this reduced reactivity can be advantageous, making it "less harmful to a peptide" when recovering the peptide hydrazide from a formylated precursor. chemicalbook.comchemicalbook.com Studies show that at 50°C for 5 hours, approximately 90% of a formyl group can be removed. chemicalbook.comchemicalbook.com

Furthermore, in a buffered solution, hydrazine acetate is effective for the removal of levulinyl protecting groups. The reaction is mild and selective, proceeding smoothly at room temperature. mdpi.com

The table below summarizes key deprotection strategies using hydrazine acetate.

| Substrate Type | Protecting Group | Reaction Conditions | Outcome | Reference(s) |

| Per-O-acetylated Sugars | Anomeric Acetate | Hydrazine acetate in solvent | Selective anomeric deprotection to form hemi-acetal | rsc.org |

| Formylated Peptides | Formyl | Hydrazine acetate at 20-50 °C | Deformylation to recover peptide hydrazide | chemicalbook.comchemicalbook.com |

| Protected Diacylglycerols | Levulinyl | Buffered hydrazine in acetic acid/pyridine (B92270) | Selective removal of levulinyl groups | mdpi.com |

| Peracetylated Azido Sugars | Anomeric Acetate | Hydrazine acetate | Anomeric deprotection for synthesis of trichloroacetimidate donors | rsc.org |

Chemical Reactivity and Mechanistic Studies of Sodium Hydrazinoacetate and Its Derivatives

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary site for many of the characteristic reactions of sodium hydrazinoacetate. Its reactivity is defined by the presence of lone pairs of electrons on the nitrogen atoms, which imparts both nucleophilic and basic properties.

Nucleophilic Character and Reducing Agent Properties

The terminal nitrogen atom of the hydrazine moiety in this compound possesses a high degree of nucleophilicity. This is attributed to the "alpha effect," where the presence of an adjacent heteroatom with lone pairs (the other nitrogen atom) enhances its nucleophilic power. Consequently, the hydrazine group readily attacks electron-deficient centers. researchgate.net This high reactivity allows it to participate in various nucleophilic substitution and addition reactions. For instance, it can react with electrophilic aminating reagents to form more complex hydrazine derivatives. organic-chemistry.org

In addition to its nucleophilic nature, the hydrazine moiety confers reducing properties to the molecule. Hydrazine and its derivatives are well-established reducing agents in organic synthesis. towson.edunoaa.gov They can act as a hydrogen donor, often in the form of diimide (N2H2), which is generated in situ. uchile.cllookchem.com This capability allows for the reduction of various functional groups. While the Wolff-Kishner reduction transforms carbonyls into alkanes under harsh conditions, other hydrazine-based reductions can convert nitro groups to amines or saturate carbon-carbon multiple bonds. towson.eduuchile.cl The reducing power of hydrazine has also been harnessed in materials science, for example, in the reduction of graphene oxide. researchgate.net

The dual nature of the hydrazine group—acting as both a potent nucleophile and a reducing agent—is a key feature of its chemical profile. The outcome of a reaction, particularly with carbonyl compounds, can sometimes be influenced by reaction conditions, where an excess of the hydrazine reagent can favor reduction over simple condensation. uchile.cllookchem.com

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of the hydrazine moiety is its condensation with carbonyl compounds such as aldehydes and ketones. researchgate.net This reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a hemiaminal-like intermediate, which then dehydrates to yield a product with a carbon-nitrogen double bond (C=N). imist.mavanderbilt.edu

Hydrazones are organic compounds characterized by the R1R2C=NNH2 functional group. wikipedia.org The reaction of this compound with an aldehyde or a ketone leads to the formation of a hydrazone. This condensation is typically catalyzed by a small amount of acid. researchgate.net The resulting hydrazone incorporates the original carbonyl structure and the hydrazinoacetate backbone.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. vanderbilt.edu This is followed by proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone. imist.mawikipedia.org

Table 1: General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Hydrazone derivative | Acid catalyst researchgate.net |

This table illustrates the general condensation reaction leading to hydrazone derivatives.

These hydrazone derivatives are stable compounds and serve as important intermediates in various other synthetic transformations, including the Wolff-Kishner reduction and the Shapiro reaction. wikipedia.org

Schiff bases are compounds containing a C=N-R functional group (where R is an alkyl or aryl group), making them a subclass of imines. imist.mascirp.org While the direct product of hydrazine and a carbonyl is a hydrazone, further reactions can lead to Schiff base-type structures. For instance, if a hydrazone still possesses a reactive N-H bond, it can, in some cases, react further. More commonly, derivatives of hydrazinoacetate are used to synthesize complex molecules that incorporate a Schiff base (or azomethine) linkage. researchgate.net

The synthesis typically involves the condensation between a primary amine and a carbonyl compound. imist.ma In the context of hydrazinoacetate derivatives, a hydrazone could be modified, or a different primary amine could be reacted with a carbonyl-containing derivative of hydrazinoacetate to form a Schiff base. These compounds are valued in medicinal chemistry and as intermediates in organic synthesis. scirp.orgresearchgate.netnih.gov

Reactivity of the Carboxylic Acid Moiety

The other key functional group in this compound is the carboxylate. As the sodium salt of hydrazinoacetic acid, its primary reactivity centers on acid-base interactions and processes involving the carboxylate anion.

Acid-Base Interactions and Salt Formation Processes

The parent compound, hydrazinoacetic acid, is amphoteric, containing a basic hydrazine group and an acidic carboxylic acid group. nih.gov In this compound, the carboxylic acid is deprotonated, existing as a carboxylate anion (-COO⁻) balanced by a sodium cation (Na⁺). ncats.iodrugfuture.com

This ionic nature governs its solubility and interactions. The carboxylate group can act as a proton acceptor (a Brønsted-Lowry base) in the presence of a strong acid, which would protonate it to form the neutral carboxylic acid. Conversely, the parent hydrazinoacetic acid readily donates a proton from its carboxyl group in the presence of a base to form the carboxylate salt. nih.gov

The formation of stable salts is a critical aspect of its chemistry. For example, the synthesis of ethyl hydrazinoacetate hydrochloride starts from this compound. google.com In this process, the sodium salt is treated with hydrogen chloride dissolved in ethanol (B145695). The carboxylate is protonated and then undergoes esterification, while the hydrazine moiety is protonated by the strong acid to form a stable hydrochloride salt. google.comfishersci.com This highlights the ability of both functional groups to participate in acid-base chemistry, leading to the formation of various stable salts. The stability and crystallinity of such salts are often advantageous for purification and handling. nih.gov

Table 2: Acid-Base and Salt Formation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Strong Acid (e.g., HCl) | Hydrazinoacetic Acid | Protonation | nih.gov |

| Hydrazinoacetic Acid | Base (e.g., NaOH) | This compound | Deprotonation / Salt Formation | google.com |

| This compound | Ethanol, Hydrogen Chloride | Ethyl Hydrazinoacetate Hydrochloride | Esterification and Salt Formation | google.com |

This table summarizes the key acid-base interactions and salt formation processes for this compound and its parent acid.

Oxidation and Reduction Pathways of this compound

The reactivity of this compound is significantly influenced by the hydrazine moiety, which can participate in a variety of oxidation and reduction reactions. These pathways are fundamental to its chemical behavior and potential applications.

Peroxide-Mediated Oxidation Mechanisms

The oxidation of hydrazine derivatives by peroxides, particularly hydrogen peroxide (H₂O₂), is a well-studied process. While direct studies on this compound are not extensively documented, the mechanism can be inferred from the behavior of hydrazine itself. The reaction between hydrazine and hydrogen peroxide yields nitrogen gas and water. dtic.mil The rate of this reaction can be erratic but is known to be catalyzed by trace metal ions present in the reaction mixture. dtic.mil

N₂H₄ + 2H₂O₂ → N₂ + 4H₂O dtic.mil

In industrial processes, such as the Peroxide process for hydrazine synthesis, hydrogen peroxide is used to oxidize an imine intermediate to an oxaziridine, which then reacts further to form a hydrazone. wikipedia.org This highlights the capability of peroxides to oxidize nitrogen-containing functional groups related to the hydrazine moiety in this compound.

The reaction is also sensitive to pH, with the rate increasing in more alkaline conditions. In acidic solutions, the formation of the N₂H₅⁺ ion can retard the reaction rate. researchgate.net

Table 1: Factors Influencing Peroxide-Mediated Oxidation of Hydrazine

| Factor | Observation | Reference |

| Metal Ions | Catalyze the reaction; rate is first order in metal ion concentration. | dtic.milresearchgate.net |

| pH | Reaction rate increases with increasing pH. | researchgate.net |

| Reactant Order | First order in hydrogen peroxide, zero order in hydrazine. | dtic.mil |

| Inhibitors | Chelating agents like EDTA can suppress the reaction by sequestering metal ions. | dtic.mil |

Metal-Catalyzed Oxidation Mechanisms

The electrochemical oxidation of hydrazine and its derivatives on metal surfaces is a critical area of research, particularly for applications in fuel cells and sensors. Transition metals and their complexes are effective catalysts for hydrazine oxidation. Studies on various catalysts reveal that the mechanism and efficiency of the oxidation are highly dependent on the catalyst material. osti.gov

For instance, high-entropy alloys (HEAs) have been shown to be effective catalysts for the hydrazine oxidation reaction (HzOR). acs.org The oxidation process on these catalysts is often diffusion-controlled, indicating efficient electron transfer. acs.org Similarly, single-atom catalysts based on transition metals dispersed on carbon nanotubes have been investigated to elucidate the electro-catalytic oxidation mechanism. osti.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism of hydrazine oxidation on catalytic surfaces. On undoped graphitic carbons, it has been demonstrated that edge defects, particularly unsaturated armchair defects, are the most active catalytic sites for the HzOR. rsc.org

The general process of metal-catalyzed electro-oxidation involves the adsorption of the hydrazine derivative onto the catalyst surface, followed by a series of electron transfer and deprotonation steps, ultimately leading to the formation of dinitrogen gas.

Reduction of Noble Metal Ions

Hydrazine and its derivatives, including by extension this compound, are effective reducing agents for noble metal ions, a property utilized in the synthesis of metal nanoparticles and the recovery of precious metals from waste streams. researchgate.net Hydrazine is considered a weaker reducing agent than sodium borohydride (B1222165) and is typically used in alkaline conditions for metal reduction. researchgate.net

The general reaction for the reduction of a precious metal ion (PMⁿ⁺) by hydrazine can be represented as:

mN₂H₄ + 4PMⁿ⁺ → 4PM(s) + mN₂ + 4mH⁺ researchgate.net

This process is thermodynamically favorable for the reduction of several precious metals, including gold (Au), palladium (Pd), platinum (Pt), and rhodium (Rh). researchgate.net The efficiency of the reduction is influenced by factors such as pH, with alkaline media generally favoring the reaction.

In the synthesis of gold nanoparticles, the choice of reducing agent is crucial for controlling particle size and morphology. While citrate (B86180) is a common weak reducing agent, stronger agents like borohydride are also used. beloit.edursc.org The reducing power of hydrazine derivatives places them as effective reagents for such syntheses. The process involves the reduction of Au³⁺ ions to neutral gold atoms, which then nucleate and grow into nanoparticles. beloit.edu

Table 2: Efficiency of Precious Metal Reduction by Hydrazine Hydrate (B1144303)

| Metal Ion | Reduction Efficiency | Reference |

| Palladium (Pd) | >99% | researchgate.net |

| Platinum (Pt) | >90% | researchgate.net |

| Gold (Au) | >90% | researchgate.net |

| Rhodium (Rh) | >80% | researchgate.net |

Reduction of Carbonyl Groups via Hydrazone Intermediates

A classic application of hydrazine derivatives in organic synthesis is the reduction of aldehydes and ketones to their corresponding alkanes via a hydrazone intermediate. This transformation is known as the Wolff-Kishner reduction. organicchemistrydata.org The reaction proceeds in two main stages under basic conditions.

First, the carbonyl compound reacts with the hydrazine derivative (in this case, this compound could theoretically serve this role, though hydrazine hydrate is classic) to form a hydrazone. This is a nucleophilic addition to the carbonyl carbon, followed by the elimination of water. wikipedia.orgyoutube.com

Second, the hydrazone is heated in the presence of a strong base, such as potassium hydroxide (B78521). The base deprotonates the nitrogen, and a subsequent series of steps involving a diimide anion intermediate leads to the elimination of stable dinitrogen gas (N₂) and the formation of a carbanion. organicchemistrydata.org This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. youtube.com

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial reaction in biochemistry, governing the formation and cleavage of disulfide bonds in proteins. libretexts.org The reaction involves the nucleophilic attack of a thiolate anion on a sulfur atom of a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. nih.gov

R-S⁻ + R'-S-S-R'' ⇌ R-S-S-R' + R''-S⁻

While this reaction is most commonly associated with cysteine and glutathione, synthetic reagents containing thiol groups are widely used in laboratories to reduce disulfide bonds in proteins. libretexts.org Hydrazine derivatives have been developed for this purpose. For example, bis(mercaptoacetyl)hydrazine (DMH) was designed as an alternative to dithiothreitol (B142953) (DTT), a common disulfide-reducing agent. wisc.edu DMH was shown to reduce disulfide bonds more rapidly than DTT at neutral pH. Upon oxidation, DMH forms a stable eight-membered ring. wisc.edu

The reactivity of such hydrazine derivatives suggests that if this compound were modified to contain thiol groups, it could potentially participate in thiol-disulfide exchange reactions, acting as a reducing agent for disulfide bonds. The efficiency of such a reaction would depend on factors like the pKa of the thiol groups and the stability of the resulting oxidized product.

Theoretical and Computational Investigations of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. sciencepublishinggroup.com Such studies have been applied to understand the oxidation of hydrazine and its derivatives.

For example, the oxidation of hydrazine by iodine has been studied computationally, revealing multiple possible reaction pathways. sciencepublishinggroup.com These studies analyze the energetics of reactants, intermediates, transition states, and products to determine the most favorable reaction route and to calculate activation barriers. sciencepublishinggroup.com The results can also be used to derive theoretical rate laws consistent with the proposed mechanisms. sciencepublishinggroup.com

Computational studies on the electrocatalytic oxidation of hydrazine on various surfaces, such as undoped carbon, have identified the specific atomic sites responsible for the catalytic activity. rsc.org These theoretical calculations can explain experimental observations, such as the "double peak" feature in voltammetry studies of hydrazine oxidation, and guide the design of more efficient catalysts. rsc.org Molecular orbital studies have also been used to investigate the oxidation mechanisms of hydrazine as a reducing agent in processes like electroless deposition, comparing different potential pathways to determine the most likely route. elsevierpure.com These computational approaches could be directly applied to this compound to predict its reactivity in oxidation, reduction, and other reactions, providing detailed mechanistic insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool to investigate the electronic structure and reactivity of molecules, offering a quantum mechanical perspective on reaction mechanisms. While specific DFT studies on this compound are not extensively documented in publicly accessible literature, insights can be gleaned from theoretical studies on related hydrazine and acetate (B1210297) compounds. These studies help to predict the probable reaction pathways for this compound, such as its decomposition, isomerization, and interactions with other molecules.

Computational studies on similar molecules, like hydrazine derivatives, often focus on bond dissociation energies, transition state geometries, and the energies of intermediates. For this compound, DFT calculations would likely explore the N-N and C-N bond stabilities within the hydrazino group, as well as the reactivity of the carboxylate group.

Key areas of investigation using DFT for this compound would include:

Protonation and Deprotonation Sites: DFT can predict the most likely sites for protonation and deprotonation, which is crucial for understanding its acid-base chemistry. The carboxylate group is the primary basic site, while the hydrazine moiety offers potential protonation sites.

Reaction with Electrophiles and Nucleophiles: By mapping the electron density and molecular orbitals (HOMO and LUMO), DFT can predict how this compound would react with various reagents. The hydrazine group, with its lone pair of electrons, is expected to be nucleophilic.

Decomposition Pathways: DFT calculations can model various decomposition routes, such as decarboxylation or cleavage of the N-N bond, and determine the associated energy barriers. Studies on the decomposition of hydrazine on metal surfaces, for instance, have shown that N-N bond scission is a key step, a pathway that could be relevant for this compound under certain conditions. rsc.orgresearchgate.net

Isomerization: Theoretical studies on similar hydrazine derivatives have investigated exo-endo isomerization. qnl.qa For this compound, DFT could be employed to study the rotational barriers around the C-N and N-N bonds and the relative stabilities of different conformers.

A hypothetical DFT study on this compound might involve the parameters and findings summarized in the table below, extrapolated from studies on analogous compounds.

| Computational Parameter | Predicted Focus/Finding for this compound | Basis from Analogous Compounds |

| Functional | B3LYP, M06-2X | Commonly used for organic molecules and provide a good balance of accuracy and computational cost. acs.orgnih.govresearchgate.netorientjchem.orgnih.gov |

| Basis Set | 6-311+G(d,p) | Adequately describes electron distribution, including diffuse functions for the anionic carboxylate. acs.orgnih.govresearchgate.netorientjchem.org |

| Solvation Model | Polarizable Continuum Model (PCM) | Important for accurately modeling the charged sodium salt in solution. acs.orgnih.gov |

| HOMO-LUMO Gap | Moderate gap, indicating moderate reactivity. | The presence of both electron-donating (hydrazine) and electron-withdrawing (carboxylate) groups would influence the gap. |

| Most Probable Reaction Pathway | Nucleophilic attack by the terminal nitrogen of the hydrazine group. | Consistent with the known reactivity of hydrazines. |

Kinetic and Mechanistic Elucidation via Computational Modeling

Kinetic studies of hydrazine derivatives often reveal complex reaction networks. For instance, the hydrolysis of hydrazones, which share the C=N-N linkage, has been shown to proceed through a multi-step mechanism involving proton transfers and the formation of a carbinolamine intermediate. acs.orgnih.gov

For this compound, computational modeling could be used to investigate:

Rate Constants of Elementary Steps: By calculating the activation energies for various potential reaction steps, transition state theory can be used to estimate the rate constants.

Influence of pH and Solvent: Computational models can incorporate the effects of the surrounding medium, predicting how changes in pH or solvent polarity would affect the reaction rates and mechanisms. For example, the hydrolysis of hydrazones is known to be catalyzed in acidic environments. acs.orgnih.gov

Catalytic Effects: The interaction of this compound with catalysts, such as metal surfaces or enzymes, can be modeled to understand how these catalysts lower the activation energy and alter the reaction pathway. Studies on hydrazine decomposition on copper surfaces have provided detailed mechanistic insights. rsc.orgresearchgate.net

A hypothetical kinetic study of a reaction involving this compound, such as its reaction with an aldehyde, might yield the following data, based on analogies with other hydrazine derivatives.

| Kinetic Parameter | Hypothetical Value/Observation | Rationale based on Analogous Reactions |

| Reaction Order | Second-order overall (first-order in this compound and first-order in the reactant). | Typical for bimolecular reactions. Kinetic studies on hydrazines have shown second-order rate constants. nih.gov |

| Rate Constant (k) | Dependent on temperature and pH. | Consistent with reactions involving proton transfer and charged species. |

| Activation Energy (Ea) | Moderate, suggesting the reaction proceeds at a measurable rate at room temperature. | Similar to many organic reactions involving nucleophilic addition. |

| Effect of pH | Rate increases in mildly acidic to neutral conditions. | Protonation of the carbonyl group of the aldehyde would make it more electrophilic, while maintaining the nucleophilicity of the hydrazine. |

Coordination Chemistry of Hydrazinoacetate Ligands

Ligand Design and Polydentate Character of Hydrazinoacetate

The hydrazinoacetate anion, derived from the deprotonation of hydrazinoacetic acid, possesses multiple potential donor atoms, classifying it as a polydentate ligand. The key features of its design include:

Donor Atoms: The ligand contains two nitrogen atoms in the hydrazine (B178648) group (-NH-NH2) and two oxygen atoms in the carboxylate group (-COO⁻). All of these have lone pairs of electrons available for coordination to a metal center.

Chelation: The arrangement of these donor atoms allows for the formation of stable chelate rings with a metal ion. For instance, it could coordinate through the terminal amino nitrogen and one of the carboxylate oxygens, forming a five-membered ring. Alternatively, coordination involving both nitrogen atoms of the hydrazine group is also a possibility.

Bridging Capability: The hydrazinoacetate ligand could also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This could occur through the hydrazine group, the carboxylate group, or a combination of both.

The potential coordination modes of the hydrazinoacetate ligand are summarized in the table below.

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Bidentate (N,O) | Amino Nitrogen, Carboxylate Oxygen | 5-membered |

| Bidentate (N,N) | Both Hydrazine Nitrogens | 4-membered (less common) |

| Bridging (N-N) | Hydrazine group links two metals | - |

| Bridging (O-C-O) | Carboxylate group links two metals | - |

| Tridentate (N,N,O) | Both Hydrazine Nitrogens, one Carboxylate Oxygen | 4- and 5-membered rings |

The actual coordination behavior would depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands.

Formation of Metal Complexes

The formation of metal complexes with hydrazinoacetate would involve the reaction of a metal salt with sodium hydrazinoacetate in a suitable solvent.

Synthesis and Isolation of Transition Metal-Hydrazinoacetate Complexes

Drawing parallels from the synthesis of complexes with related ligands like hydrazones, a general synthetic route can be proposed. jptcp.com The reaction of an aqueous or alcoholic solution of a transition metal salt (e.g., chlorides, nitrates, sulfates) with a solution of this compound would likely lead to the precipitation of the metal complex.

General Synthetic Procedure (Hypothetical):

A solution of a transition metal salt (e.g., MCl₂, where M = Cu(II), Ni(II), Co(II), Zn(II)) is prepared in a suitable solvent (e.g., water, ethanol).

An equimolar or stoichiometric amount of this compound, dissolved in water, is added to the metal salt solution.

The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.

The resulting precipitate, the metal-hydrazinoacetate complex, would be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

The properties of the isolated complexes, such as color, solubility, and melting point, would be key initial characterization data.

Structural Analysis of Metal-Hydrazinoacetate Coordination Compounds

To elucidate the precise structure and bonding in these hypothetical complexes, a range of spectroscopic and analytical techniques would be essential.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial in determining the coordination mode of the hydrazinoacetate ligand. Shifts in the vibrational frequencies of the N-H, C=O, and C-O bands upon complexation would provide evidence of coordination. For instance, a decrease in the C=O stretching frequency and an increase in the C-O stretching frequency of the carboxylate group would indicate its involvement in bonding to the metal. jptcp.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes would provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d electronic transitions are characteristic of specific geometries (e.g., octahedral, tetrahedral, square planar).

Magnetic Susceptibility Measurements: These measurements would determine the magnetic moment of the complex, which helps in ascertaining the oxidation state and the spin state of the central metal ion, further supporting a proposed geometry.

Catalytic Applications of Hydrazinoacetate Metal Complexes

While there is no specific information on the catalytic applications of this compound complexes, transition metal complexes containing hydrazone ligands, which are structurally related, have shown promise in various catalytic transformations. researchgate.net It is plausible that metal-hydrazinoacetate complexes could also exhibit catalytic activity.

Potential areas of application could include:

Oxidation Reactions: Transition metal complexes are well-known catalysts for the oxidation of organic substrates. The redox-active nature of metal ions like copper and cobalt, when complexed with hydrazinoacetate, could facilitate such reactions.

Reduction Reactions: The hydrazine moiety itself has reducing properties, which, when incorporated into a metal complex, might lead to catalytic systems for reduction reactions.

Coupling Reactions: Palladium and copper complexes are widely used as catalysts in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Hydrazinoacetate complexes of these metals could potentially be explored for such applications.

The catalytic performance of these complexes would be influenced by the nature of the metal center, the coordination environment provided by the hydrazinoacetate ligand, and the reaction conditions.

Advanced Analytical and Spectroscopic Characterization of Hydrazinoacetate Compounds

Chromatographic Separation and Quantification Methodologies

Chromatography is essential for separating sodium hydrazinoacetate from reaction mixtures, impurities, or complex matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile, polar compounds like this compound. However, its high polarity presents a significant challenge for traditional reversed-phase (RP) HPLC, as it exhibits poor retention on standard C8 or C18 columns. fishersci.cahelixchrom.com To overcome this, several specialized HPLC strategies are employed.

Derivatization: A common approach is pre-column derivatization, where the hydrazine (B178648) moiety is reacted with a reagent to form a larger, less polar, and UV-active or fluorescent product. rasayanjournal.co.in Aldehydes, such as salicylaldehyde (B1680747) or p-tolualdehyde, react with the hydrazine to form a stable hydrazone which can be easily retained and detected. rasayanjournal.co.ingoogle.com

Alternative Chromatographic Modes:

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (e.g., Coresep 100) can effectively retain polar analytes like hydrazine and its derivatives through a combination of hydrophobic and cation-exchange mechanisms. helixchrom.com

Ion-Exchange Chromatography (IEX): This mode separates molecules based on their net charge and is well-suited for the ionic hydrazinoacetate.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds and uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.

Detection is commonly achieved with a UV detector (if derivatized), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS), which offers the highest selectivity and sensitivity. helixchrom.comshimadzu.com

Table 4: Representative HPLC Methodologies for Hydrazine-Related Compounds

| Method Type | Stationary Phase | Mobile Phase Example | Detection | Purpose |

|---|---|---|---|---|

| Pre-column Derivatization | Reversed-Phase C18 | Acetonitrile/Phosphate Buffer | UV (e.g., 360 nm) | Quantification, Enhanced Retention |

| Mixed-Mode | Cation-Exchange/RP | Aqueous TFA or Formic Acid/Acetonitrile | ELSD, MS | Direct Analysis (No Derivatization) |

| HILIC | Amide, Silica | High % Acetonitrile with Aqueous Buffer | ELSD, MS | Separation of Highly Polar Analytes |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of ionic and polar compounds like this compound by GC is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a common and often necessary strategy.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For hydrazinoacetate compounds, derivatization can target the reactive hydrazine and carboxylate functional groups. A common approach for compounds containing hydrazine is to react them with an aldehyde or ketone, such as acetone (B3395972) or benzaldehyde (B42025), to form a more stable and volatile hydrazone derivative. nih.govwisdomlib.org For instance, hydrazine has been successfully derivatized with acetone for GC-MS analysis. nih.gov Similarly, 2-hydroxyethyl hydrazine is derivatized with benzaldehyde for quantification by GC-MS. wisdomlib.org

The carboxylic acid group can be converted into a more volatile ester, for example, through reaction with an alkylating agent. In some cases, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to derivatize both amine and carboxylic acid groups simultaneously, creating a trimethylsilyl (B98337) (TMS) derivative that is amenable to GC analysis. mdpi.com

The choice of derivatization reagent and reaction conditions is critical and must be optimized to ensure complete and reproducible conversion of the analyte. Once derivatized, the resulting compound can be separated on a suitable GC column, typically a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS). nih.gov The retention time of the derivatized hydrazinoacetate provides qualitative information, while the peak area can be used for quantitative analysis when calibrated with appropriate standards.

Table 1: Potential Derivatization Reactions for GC Analysis of Hydrazinoacetate

| Functional Group | Derivatization Reagent | Derivative Formed | Purpose |

|---|---|---|---|

| Hydrazine | Acetone | Hydrazone | Increase volatility and stability |

| Hydrazine | Benzaldehyde | Hydrazone | Increase volatility and stability |

| Carboxylic Acid | Alkylating Agent (e.g., Methanol/H+) | Methyl Ester | Increase volatility |

Coupled Techniques (GC-MS, UPLC-MS)

Pairing chromatographic separation with mass spectrometry provides a powerful tool for the definitive identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov After the derivatized hydrazinoacetate compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is crucial for structural elucidation and confirmation of the analyte's identity. jocpr.com For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed, which involves selecting a specific parent ion and then fragmenting it further to monitor a specific product ion. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For compounds that are difficult to derivatize or are thermally labile even after derivatization, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers a powerful alternative. UPLC utilizes columns with smaller particle sizes (typically 1.7-1.8 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov

This compound, being polar and ionic, is well-suited for analysis by reversed-phase UPLC. The separation can be optimized using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with additives such as acetic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov

Following separation by UPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method suitable for polar and ionic molecules. ESI can be operated in either positive or negative ion mode. For this compound, positive ion mode would detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, coupled with UPLC can provide highly accurate mass measurements, further confirming the elemental composition of the analyte. nih.gov

Table 2: Comparison of GC-MS and UPLC-MS for Hydrazinoacetate Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |

|---|---|---|

| Analyte State | Requires volatile and thermally stable analytes (derivatization often needed for hydrazinoacetate) | Suitable for polar, non-volatile, and thermally labile compounds |

| Sample Preparation | Often involves derivatization to increase volatility | Simpler, may only require dissolution in a suitable solvent |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Ionization Technique | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Primary Application | Analysis of volatile and semi-volatile organic compounds | Analysis of a wide range of compounds, including polar and ionic species |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of materials. eltra.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This information is critical for understanding the thermal properties of compounds like this compound.

In a typical TGA experiment, a small amount of the sample is placed in a crucible, which is then heated at a constant rate in a furnace. The instrument's highly sensitive balance continuously records the sample's mass. The resulting TGA curve plots the percentage of mass loss against temperature.

For a hydrated salt like this compound, the TGA curve would likely exhibit several distinct mass loss steps:

Dehydration: An initial weight loss at lower temperatures (typically below 150 °C) would correspond to the loss of water of hydration.

Decomposition: At higher temperatures, the compound will begin to decompose. The decomposition of this compound would likely involve the breakdown of the hydrazinoacetate moiety, leading to the evolution of gaseous products such as nitrogen, ammonia, carbon dioxide, and water. The temperatures at which these decomposition steps occur provide information about the thermal stability of the compound.

Final Residue: The final mass remaining at the end of the experiment, after all volatile components have been driven off, would correspond to a stable inorganic residue, likely sodium carbonate or sodium oxide, depending on the final temperature and the atmosphere used (inert or oxidative). researchgate.net

By analyzing the temperature ranges and the percentage of mass lost at each step, one can gain quantitative insights into the compound's stoichiometry, including its degree of hydration and its decomposition pathway.

Table 3: Hypothetical TGA Data for this compound Monohydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 120 | ~13% | Loss of one molecule of water of hydration |

| 200 - 350 | Variable | Decomposition of the hydrazinoacetate anion |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be observed in a TGA experiment of a hydrated this compound salt.

Applications of Hydrazinoacetate in Advanced Chemical Synthesis

Precursor Role in Heterocyclic Compound Synthesis

The hydrazinoacetate scaffold is a valuable precursor for constructing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Analogues such as cyanoacetohydrazide are particularly well-studied and showcase the synthetic potential of the hydrazinoacetate functional group arrangement. researchgate.netumich.edu Cyanoacetohydrazide contains multiple reactive centers—a cyano group, an active methylene (B1212753) group, a carbonyl group, and a hydrazine (B178648) moiety—that can be selectively involved in cyclization reactions. researchgate.net

This versatility allows it to be a starting point for synthesizing a variety of five- and six-membered heterocyclic rings. For instance, the condensation of hydrazinoacetate derivatives with β-diketo compounds can lead to the formation of pyrazole (B372694) and pyridine (B92270) rings. researchgate.net Research has demonstrated that the reaction of cyanoacetohydrazide with various R-acylketene dithioacetals, followed by oxidation, yields trisubstituted pyrazoles. mdpi.com Similarly, reactions with 2-chloro-3-formyl quinolines produce pyrazolo[3,4-b]quinolines. mdpi.com The specific reaction pathways and resulting heterocyclic systems often depend on the reaction conditions and the nature of the other reactants. researchgate.net The utility of these precursors extends to the synthesis of fused heterocyclic systems, such as pyrazolo[3,4–b]pyridines. researchgate.net

The reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative, which serves as a versatile intermediate for a series of further heterocyclization reactions, leading to novel coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov This highlights the role of hydrazinoacetate-type structures as foundational synthons in combinatorial chemistry and drug discovery. mdpi.com

Applications in Bioregulatory Molecule Synthesis

Hydrazide and hydrazine derivatives are integral to the synthesis of bioregulatory molecules due to their prevalence in a wide range of biologically active compounds. iscientific.orgresearchgate.net The hydrazide-hydrazone motif is a recognized pharmacophore, and compounds containing this structure have been investigated for various therapeutic effects. nih.govnih.gov

The synthesis of novel hydrazide and hydrazone derivatives is a common strategy in the quest for new analgesic, anti-inflammatory, and antimicrobial agents. iscientific.orgnih.gov For example, new series of hydrazide-hydrazones have been synthesized and evaluated for analgesic activity, with some compounds showing potency greater than the standard drug mefenamic acid. nih.gov Pyrazole derivatives, often synthesized using hydrazine-containing precursors, are considered privileged N-heterocycles with immense therapeutic potential, exhibiting activities such as anticancer, antioxidant, and α-glucosidase inhibition. mdpi.com

The rational design of bioactive molecules often incorporates these functional groups. nih.gov Research into the synthesis of hydrazides of heterocyclic amines has led to the discovery of compounds with significant antibacterial and spasmolytic activity. nih.gov A study established a structure-activity relationship where the length of the linker between a heterocyclic amine and a hydrazide group influenced antimicrobial efficacy against strains like Escherichia coli and Staphylococcus aureus. nih.gov

| Compound Class | Synthetic Precursor Type | Reported Biological Activity | Reference |

|---|---|---|---|

| Hydrazide-hydrazones | Hydrazides and Aldehydes | Analgesic, Anti-inflammatory | nih.gov |

| Pyrazoles | Hydrazine derivatives and β-dicarbonyls | Anticancer, Antimicrobial, Antioxidant | mdpi.com |

| Indole-based hydrazides | Hydrazine hydrate (B1144303) and Indole esters | Anti-inflammatory | iscientific.org |

| N-piperidinyl acetic acid hydrazide | Corresponding ester and Hydrazine hydrate | Antibacterial, Spasmolytic | nih.gov |

Development of Hydrazide and Hydrazine Derivatives for Synthetic Intermediates

Hydrazinoacetates are fundamental starting materials for the development of more complex hydrazide and hydrazine derivatives that serve as key synthetic intermediates. google.com These intermediates are valuable because the hydrazide functionality can be readily converted into other functional groups or used to build heterocyclic systems. organic-chemistry.org

The synthesis of acyl hydrazides can be achieved under transition-metal-catalyst-free conditions by reacting activated amides with hydrazine in an aqueous environment. organic-chemistry.org A common and straightforward method for preparing hydrazide-hydrazone derivatives involves the acid-catalyzed condensation of hydrazides with various aldehydes. iscientific.orgnih.gov For instance, cyanoacetic acid hydrazide can be prepared by the addition of hydrazine hydrate to an ethanolic solution of ethyl cyanoacetate. iscientific.org This hydrazide can then react with ketones like 3-acetylpyridine to form a hydrazide-hydrazone derivative, a versatile intermediate for further synthesis. nih.gov

These intermediates are not end products but rather platforms for subsequent chemical transformations. The hydrazide-hydrazone derivative from cyanoacetylhydrazine and ω-bromo(4-methoxyacetophenone) can undergo a series of heterocyclization reactions to yield 1,3,4-triazine and pyridine derivatives. researchgate.net The conversion of carbohydrazides into oxadiazoles (B1248032) is another example of their utility as versatile intermediates in constructing diverse heterocyclic scaffolds. nih.gov

Utilization in Glycosylation Chemistry and Oligosaccharide Synthesis

In the complex field of carbohydrate chemistry, particularly in the synthesis of oligosaccharides, selective protection and deprotection steps are critical. Hydrazine acetate (B1210297) has been identified as a key reagent for the selective deprotection of acetyl protecting groups at the anomeric position of a sugar ring. rsc.org This anomeric deprotection is a crucial step that transforms a fully protected sugar into a glycosyl donor or acceptor, ready for the next glycosylation reaction.

For example, in the synthesis of a 2,3,4-tri-O-acetyl-D-fucose trichloroacetimidate (B1259523) donor, a per-O-acetylated fucose derivative was anomerically deprotected using hydrazine acetate to yield the required hemiacetal intermediate. rsc.org Similarly, this reagent was used in the synthesis of a 6-deoxy-6-azidogalactosamine donor, where selective deprotection of the anomeric position on a peracetylated galactosyl derivative was required before converting it into a stable trichloroacetimidate donor. rsc.org

The synthesis of complex oligosaccharides often involves a stepwise assembly strategy. In the synthesis of a structurally-defined tetrasaccharide, the removal of a levulinate protecting group was achieved using hydrazine acetate to free up a hydroxyl group for the next glycosylation step. nih.gov Chemical deglycosylation using hydrazine has also been employed to release N-linked glycans from glycoproteins for analysis, although this method requires careful handling due to the hazardous nature of anhydrous hydrazine. nih.gov

Role in Perovskite Precursor Solution Chemistry

In the field of materials science, hydrazine derivatives have found a critical application as additives in the precursor solutions for lead-tin (Pb-Sn) and all-tin perovskite solar cells (PSCs). ntu.edu.twrsc.org The primary challenge in developing stable and efficient tin-based perovskites is the high tendency of the tin(II) cation (Sn²⁺) to oxidize to tin(IV) (Sn⁴⁺), which degrades the material's photovoltaic performance. rsc.orgntu.edu.tw

Hydrazine compounds are added to the precursor solution to act as reducing agents, effectively suppressing the oxidation of Sn²⁺. ntu.edu.twresearchgate.net For example, the addition of hydrazine dihydrochloride (B599025) to the precursor solution of a mixed organic cation all-tin perovskite was shown to inhibit Sn⁴⁺ formation, leading to a significant improvement in power conversion efficiency (PCE) and long-term stability. rsc.org After 55 days of storage in a nitrogen-filled glovebox, an unencapsulated device retained approximately 90% of its initial efficiency. rsc.org

Different hydrazine derivatives have been studied to optimize their effects. A study comparing phenylhydrazine (B124118) hydrochloride (PH·HCl), 4-fluorophenylhydrazine hydrochloride (FPH·HCl), and 1-[2,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride (BTFMPH·HCl) found that all three improved device stability against moisture and oxygen. ntu.edu.twntu.edu.tw The additives also increased the hydrophobicity of the perovskite film, with the effect being more pronounced for derivatives with higher fluorine content. ntu.edu.tw However, only PH·HCl noticeably improved the device's power conversion efficiency, highlighting that the choice of the hydrazine derivative involves a trade-off between reducing strength, hydrophobicity, and morphological effects on the perovskite film. ntu.edu.tw

| Hydrazine Additive | Effect on Perovskite Film/Device | Key Finding | Reference |

|---|---|---|---|

| Hydrazine Dihydrochloride (N₂H₄·2HCl) | Inhibited Sn²⁺ oxidation in FA₀.₇₅MA₀.₂₅SnI₃ | PCE reached 9.26% with good stability (90% retention after 55 days). | rsc.org |

| Phenylhydrazine Hydrochloride (PH·HCl) | Improved morphology and charge-carrier mobility. | Markedly enhanced PCE and reduced hysteresis. | ntu.edu.tw |

| 4-Fluorophenylhydrazine Hydrochloride (FPH·HCl) | Increased hydrophobicity, lower reducing strength than PH·HCl. | Slightly degraded device PCE but improved stability. | ntu.edu.twntu.edu.tw |

| 1-[2,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride (BTFMPH·HCl) | Highest increase in water contact angle (hydrophobicity). | Slightly degraded device PCE but offered the best stability against air-induced degradation. | ntu.edu.twntu.edu.tw |

Synthesis of Organoboron Compounds and Borylated Derivatives

Hydrazinoacetates serve as precursors for highly functionalized organoboron compounds, which are valuable building blocks in modern organic synthesis, particularly in cross-coupling reactions. researchgate.net A key example is α-boryl-α-hydrazinoacetic acid, a boron-containing building block that can be synthesized from readily available α-borylacetaldehyde. researchgate.net

This borylated hydrazino acid is a versatile platform for further chemical transformations. The hydrazine motif can be readily converted into various α-borylated azoles and diazines. researchgate.net Furthermore, the carboxylic acid group can be derivatized to create novel organoboron compounds. researchgate.net These compounds are designed for use in various cross-coupling transformations, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in synthetic chemistry. researchgate.netnumberanalytics.com

The synthesis of these borylated derivatives expands the synthetic toolkit available to chemists. By installing a boron handle onto an acetoacetate (B1235776) framework, for example, new borylated pyrazolones and oximes can be created, offering further opportunities for molecular modification. researchgate.net The development of new boron-containing reagents and synthesis techniques continues to improve the efficiency and selectivity of creating these valuable compounds. numberanalytics.com

Structure Activity Relationship Sar and Molecular Modeling Studies of Hydrazinoacetate Derivatives

Structure-Activity Relationships in Enzyme Inhibition

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For hydrazinoacetate derivatives, specific substitutions and structural modifications have been shown to profoundly influence their ability to inhibit enzymes.

Hydrazone Derivatives as Laccase Inhibitors

Hydrazide-hydrazones, which are derivatives of hydrazides, have been screened as inhibitors of laccase, a copper-containing enzyme. mdpi.com The inhibitory activity of these compounds is influenced by the nature and position of substituents on their aromatic rings.

A study on a series of hydrazide-hydrazones revealed that the framework of the molecule plays a crucial role in its interaction with the laccase active site. mdpi.comnih.gov For instance, a slim salicylic (B10762653) aldehyde framework was found to be important for the stabilization of the molecules near the substrate docking site. mdpi.comnih.gov Furthermore, the presence of bulky substituents like phenyl and tert-butyl groups at specific positions on the salicylic aldehyde fragment favored strong interactions within the substrate-binding pocket of the enzyme. mdpi.comnih.gov

The type of inhibition was also found to be dependent on the molecular structure. While many 4-hydroxybenzhydrazide (B196067) (4-HBAH) derivatives acted as competitive inhibitors, those with larger substituents, such as a 3-tert-butyl-5-methyl or a 3,5-di-tert-butyl-2-hydroxy-benzylidene unit, did not bind to the active site and instead functioned as non-competitive or uncompetitive inhibitors. mdpi.comnih.gov This highlights the precise structural requirements for binding within the active site.

The following table summarizes the inhibitory activity of selected 4-hydroxybenzhydrazide derivatives against laccase from Trametes versicolor. mdpi.com

| Compound ID | Aldehyde Fragment | Inhibition Type | Ki (µM) |

| 1c | 4-methylbenzaldehyde | Competitive | 674 ± 103 |

| 1e | 2-hydroxybenzaldehyde | Competitive | 100 ± 11 |

| 1i | 4-hydroxy-3-methoxybenzaldehyde | Competitive | 24 ± 4 |

| 2a | 2,4-dihydroxybenzaldehyde | Competitive | 105 ± 11 |

| 2b | 3,4-dihydroxybenzaldehyde | Competitive | 98 ± 9 |

| 3d | 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | Non-competitive | 32.0 ± 2.0 |

| 3g | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Uncompetitive | 17.9 ± 0.9 |

Hydrazide-Based Histone Deacetylase (HDAC) Inhibitors

Hydrazide-based compounds have emerged as a significant class of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a group of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a therapeutic strategy for various diseases, including cancer. nih.gov The hydrazide moiety in these inhibitors is a key structural feature that contributes to their efficacy and selectivity. nih.govacs.org

Structure-activity relationship studies have demonstrated that modifications to the hydrazide core and its substituents can lead to potent and selective class I HDAC inhibitors. nih.govscispace.com For example, the elongation of an N-alkylating chain on the hydrazide group, in conjunction with the introduction of aromatic rings, was found to influence HDAC-inhibiting potency and selectivity. acs.org

In one study, a new chemotype of alkylated hydrazide-based class I HDAC inhibitors was developed. scispace.com It was observed that an n-hexyl side chain attached to the hydrazide moiety conferred selectivity for HDAC8. scispace.com Further modifications, such as replacing an acetamidomethyl capping group with an N-benzylamino group, resulted in superior selectivity for HDAC8 with a significant loss in activity against HDAC1-3. scispace.com

The inhibitory activities of some alkylated hydrazide derivatives are presented in the table below. scispace.com

| Compound ID | N-Alkyl Side Chain | Capping Group | HDAC8 IC50 (nM) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| 7d | n-butyl | Acetamidomethyl | 36 | 0.081 | 0.17 | 0.045 |

| 7f | n-hexyl | Acetamidomethyl | 23 | 0.12 | 0.28 | 0.083 |

| 7g | n-hexyl | N-benzylamino | 14 | >10 | >10 | >10 |

Computational Modeling for Structure-Activity Prediction

Computational methods are powerful tools for understanding and predicting the biological activity of molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into the molecular basis of inhibitor-enzyme interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives containing hydrazide or hydrazone moieties, 3D-QSAR models have been developed to guide the design of more potent inhibitors. mdpi.comrsc.org

In a 3D-QSAR study of quinoxaline-2-oxyacetate hydrazide derivatives as antifungal agents, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were constructed. mdpi.com These models provide contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. Such models offer insights for the structural optimization of lead compounds. mdpi.com

Molecular Docking and Interaction Analysis in Enzyme Active Sites

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.govmdpi.com This technique has been widely used to understand the binding modes of hydrazide and hydrazone derivatives. mdpi.comnih.govresearchgate.net

Docking studies of hydrazide-hydrazone inhibitors in the active site of laccase have revealed key interactions. mdpi.com For competitive inhibitors, the molecules were found to occupy the substrate cavity, forming hydrogen bonds with amino acid residues such as Asp206, Asn208, and Asn264, and engaging in stabilizing interactions with aromatic residues like Phe265. mdpi.com

Similarly, molecular docking of hydrazide-based HDAC inhibitors has helped to identify potential allosteric binding sites. nih.gov In one study, docking simulations suggested that the inhibitors bind near the interface of HDAC3 with its coenzyme, Ncor2. nih.gov These computational analyses are crucial for rationalizing the observed structure-activity relationships and for the design of new inhibitors with improved properties. nih.gov

Mechanistic Insights from Structure-Activity Studies in Biosynthetic Pathways (e.g., Azaserine (B1665924) Biosynthesis)

The study of biosynthetic pathways can provide fundamental insights into the formation of complex natural products. The biosynthesis of azaserine, a metabolite containing an unusual α-diazoester functional group, has been elucidated, revealing a role for a hydrazonoacetic acid (HYAA) intermediate. nih.govnih.govdtu.dk

The discovery of the azaserine (aza) biosynthetic gene cluster has shown that it encodes homologs of enzymes responsible for producing HYAA. nih.govnih.govdtu.dk This finding implicated HYAA in the biosynthesis of the α-diazoester moiety. nih.govnih.govdtu.dk Further biochemical experiments confirmed this hypothesis, demonstrating that the formation of the diazo group proceeds through a 2-electron oxidation of a hydrazonoacetyl intermediate. nih.govnih.gov This represents a distinct mechanism for diazo biosynthesis. nih.govnih.gov The elucidation of this pathway not only provides mechanistic insights but also opens up possibilities for the engineered biosynthesis of valuable carbene precursors in vivo. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing sodium hydrazinoacetate derivatives, and how are their purities validated?

this compound derivatives, such as ethyl hydrazinoacetate hydrochloride, are typically synthesized via template reactions involving carbonyl compounds (e.g., quinoline carboxaldehydes) and metal salts like potassium tetrachloropalladate(II). For example, Pd(II) complexes are synthesized in a 1:1:1 molar ratio of ethyl hydrazinoacetate hydrochloride, a carbonyl compound, and PdCl₂ . Purity is validated using elemental analysis and NMR spectroscopy, with supplementary techniques like HPLC for residual solvent quantification (though custom-synthesized materials may require corrected purity values due to solvent interference) .

Q. What analytical methods are recommended for detecting hydrazine impurities in this compound samples?

Hydrazine impurities can be detected using a benzaldehyde reaction, where hydrazine forms benzalazine under alkaline conditions. A validated protocol involves dissolving the sample in a 1:1 mixture of 2N sodium hydroxide and methanol, followed by reaction monitoring via UV-Vis or chromatography . Residual solvents in custom-synthesized batches should be quantified using HPLC with purity corrections .

Advanced Research Questions

Q. How can computational modeling (e.g., density functional theory) enhance the design of this compound-derived metal complexes for cytotoxic applications?

Density functional theory (DFT) optimizes ligand-metal coordination geometries and predicts electronic properties, such as charge distribution in Pd(II) complexes. For instance, DFT calculations on quinoline-based Pd(II) hydrazone complexes revealed structural stability and lipophilicity trends correlated with cytotoxic efficacy. These models guide ligand selection to enhance apoptotic activity, as demonstrated in HL-60 and U251 cell lines . Experimental validation includes comparing theoretical bond lengths/angles with X-ray crystallography or spectroscopic data .

Q. What methodological considerations are critical when evaluating contradictions in cytotoxicity data across cell lines for this compound complexes?

Contradictions may arise from cell line-specific uptake mechanisms or varying apoptotic pathway activation. For example, Pd(II) complexes with quinoline ligands show dose-dependent cytotoxicity in HL-60 and U251 cells but not in L929 fibroblasts . To resolve discrepancies:

- Use flow cytometry to quantify apoptosis markers (e.g., Annexin V/PI staining).

- Measure cellular Pd uptake via ICP-MS to correlate intracellular metal concentration with efficacy.

- Normalize data using multiple viability assays (MTT, trypan blue) to mitigate assay-specific artifacts .

Q. How should researchers address non-specific binding interactions of this compound-derived complexes in pharmacological studies?

Non-specific binding (e.g., to serum proteins or extracellular matrices) can be minimized by:

- Pre-incubating complexes with bovine serum albumin (BSA) to simulate physiological conditions.

- Using competitive binding assays with excess chelators (e.g., EDTA) to quantify metal-ligand stability.

- Incorporating negative controls (e.g., ligand-free PdCl₂) to isolate complex-specific effects .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of acute toxicity studies for this compound derivatives?

Acute toxicity studies require standardized protocols for dose administration and endpoint measurement. For example:

- Use a fixed dosing regimen (e.g., OECD Guideline 423) with at least three dose levels.

- Monitor clinical signs (respiratory distress, convulsions) at regular intervals for 72 hours post-administration.

- Apply probit analysis to calculate LD₅₀ values, ensuring statistical power with ≥10 animals per group .

Q. How can residual solvent levels in custom-synthesized this compound batches impact pharmacological data, and how are they mitigated?

High residual solvents (e.g., methanol, DMF) may alter solubility or induce cytotoxicity. Mitigation strategies include:

- Lyophilization or vacuum drying to reduce solvent content.

- Reporting corrected purity values by subtracting solvent percentages from HPLC data.

- Including solvent-only controls in bioassays to isolate compound-specific effects .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Validate model fit with goodness-of-fit metrics (R², residual plots) and report confidence intervals. For heterogeneous data (e.g., outlier cell lines), apply robust regression or non-parametric tests (e.g., Kruskal-Wallis) .

Q. How should researchers document methodological limitations in studies involving this compound complexes?

Explicitly address limitations such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|